3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-

Übersicht

Beschreibung

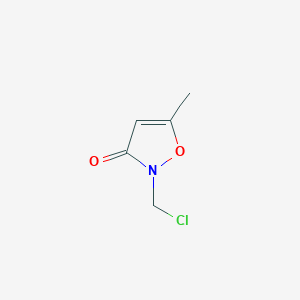

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-: is a heterocyclic organic compound featuring an isoxazolone ring substituted with a chloromethyl group at the 2-position and a methyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- typically involves the following steps:

Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through the cyclization of appropriate precursors, such as hydroxylamine and β-keto esters, under acidic or basic conditions.

Methylation: The methyl group at the 5-position can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Cyclization Reactions: The isoxazolone ring can undergo cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3(2H)-Isoxazolone Derivatives

The synthesis of isoxazolone derivatives often involves the reaction of hydroxylamine with aldehydes or ketones. For instance, propylamine-functionalized cellulose has been utilized as a catalyst for synthesizing 3,4-disubstituted isoxazol-5(4H)-one derivatives through a three-component reaction involving hydroxylamine hydrochloride and various aryl or heteroaryl aldehydes . This method allows for the formation of diverse isoxazolone compounds with varying substituents that can be tailored for specific applications.

Biological Activities

The biological activities of isoxazolone derivatives are diverse, encompassing pharmacological and agrochemical applications:

-

Pharmacological Applications : Research indicates that isoxazole compounds exhibit a range of pharmacological activities, including:

- Antimicrobial Properties : Isoxazolones have been evaluated for their antibacterial and antifungal properties.

- Anticancer Activity : Some derivatives show promise as anticancer agents, targeting specific cancer cell lines.

- Anti-inflammatory Effects : Certain isoxazole compounds have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

-

Agrochemical Applications : Isoxazolones are also explored for their potential as agrochemicals:

- Insecticidal Activity : A study reported the preparation of a library of isoxazole derivatives that were evaluated for insecticidal activity, highlighting their potential in pest control .

- Herbicidal and Fungicidal Properties : These compounds are being investigated for their efficacy against various agricultural pests and pathogens .

Case Study 1: Insecticidal Activity

A collection of ninety-one 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was synthesized from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. These compounds were tested for insecticidal activity, revealing promising results that could lead to new insecticides . The study emphasized the importance of structural diversity in enhancing biological activity.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of isoxazole derivatives. Compounds were tested using two models: the nematode C. elegans (in vivo) and human primary fibroblasts (in vitro). Among the tested derivatives, certain isoxazoles exhibited superior antioxidant capabilities compared to traditional antioxidants like quercetin . This research underscores the potential health benefits of isoxazolone compounds.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

Wirkmechanismus

The mechanism by which 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3(2H)-Isoxazolone, 2-methyl-5-methyl-: Lacks the chloromethyl group, resulting in different reactivity and applications.

3(2H)-Isoxazolone, 2-(bromomethyl)-5-methyl-: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

3(2H)-Isoxazolone, 2-(hydroxymethyl)-5-methyl-:

Uniqueness

The presence of the chloromethyl group in 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- imparts unique reactivity, making it a valuable intermediate in organic synthesis

Biologische Aktivität

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and applications in drug development.

The compound features a chloromethyl group that can engage in various chemical reactions, making it a versatile building block for synthesizing more complex molecules. Its isoxazolone ring structure allows for diverse interactions with biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of isoxazolone derivatives. For instance, derivatives of 3(2H)-Isoxazolone have shown promising antiproliferative activity against human prostate cancer cell lines. In particular, one derivative demonstrated an IC50 value of 33 nM against the enzyme 5α-reductase, which is crucial in androgen signaling pathways associated with prostate cancer progression .

Enzyme Inhibition

Isoxazolones have been investigated for their ability to inhibit key enzymes involved in various metabolic processes. Notably, certain derivatives have displayed non-competitive inhibition of human microsomal 17β-hydroxylase/C17,20-lyase with an IC50 value of 59 nM . This inhibition suggests potential applications in treating conditions like hormone-dependent cancers.

Neuroprotective Effects

Some studies indicate that isoxazolones may also exhibit neuroprotective effects. Compounds derived from this scaffold have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. For example, a related compound demonstrated an AChE inhibition IC50 of 0.09 μM . This suggests that modifications to the chloromethyl group could enhance selectivity and potency against AChE.

The mechanisms through which 3(2H)-Isoxazolone exerts its biological effects are multifaceted:

- Enzyme Interaction : The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target enzymes.

- Receptor Modulation : Isoxazolones may act as receptor modulators, influencing signaling pathways related to cell proliferation and survival.

- Radical Coupling : Photoredox-catalyzed reactions involving isoxazolones can lead to the formation of biologically active radical species .

Case Studies

Applications in Drug Development

The unique properties of 3(2H)-Isoxazolone make it a valuable candidate for drug development:

- Medicinal Chemistry : Its ability to serve as a building block for synthesizing drugs targeting cancer and neurodegenerative diseases.

- Pharmaceutical Industry : Potential applications in developing specialty chemicals and materials that require specific biological activities.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-methyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2/c1-4-2-5(8)7(3-6)9-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVDUEBKNOYSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605580 | |

| Record name | 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69513-43-5 | |

| Record name | 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.